4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}-3-thiophenecarboxamide
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Overview
Description
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetraazole ring, a benzimidazole moiety, and a thiophene carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}-3-THIOPHENECARBOXAMIDE typically involves multiple steps.
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5-DIMETHYL-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE: A structurally related compound with different functional groups.
Isoxazole, 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]thio]-4,5-dihydro-5,5-dimethyl: Another compound with similar structural features
Uniqueness
4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]ETHYL}-3-THIOPHENECARBOXAMIDE is unique due to its combination of a tetraazole ring, benzimidazole moiety, and thiophene carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H16F3N7OS |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(tetrazol-1-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H16F3N7OS/c1-10-11(2)30-16(28-9-23-25-26-28)14(10)15(29)22-7-8-27-13-6-4-3-5-12(13)24-17(27)18(19,20)21/h3-6,9H,7-8H2,1-2H3,(H,22,29) |
InChI Key |
SEYQLRVZHMPYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4)C |
Origin of Product |
United States |
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